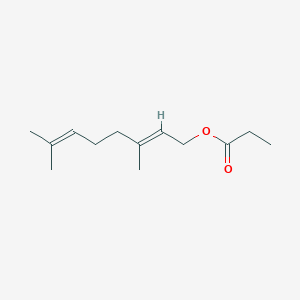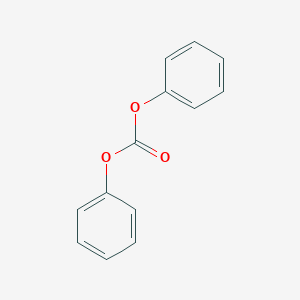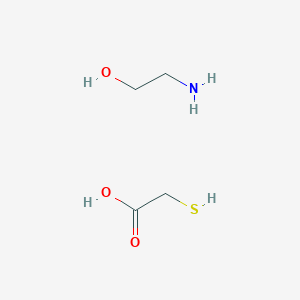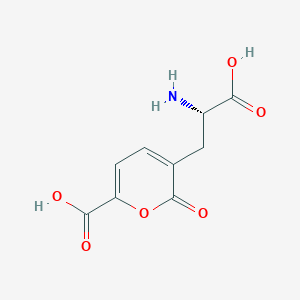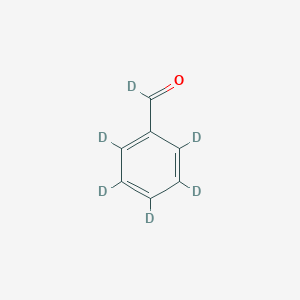
苯甲醛-d6
描述
Benzaldehyde-d6 is a deuterated form of benzaldehyde, where the hydrogen atoms in the benzene ring are replaced with deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. The molecular formula of Benzaldehyde-d6 is C7D6O, and it has a molecular weight of 112.16 g/mol .
科学研究应用
作用机制
Target of Action
Benzaldehyde-d6, like its non-deuterated counterpart Benzaldehyde, primarily targets the respiratory system . It is absorbed well via the gastrointestinal tract, skin, and lungs . The main effects during occupational exposure to benzaldehyde are irritation of the skin, eyes, and mucous membranes of the respiratory passages .
Mode of Action
Benzaldehyde-d6 interacts with its targets, causing a variety of changes. In rats exposed to the substance by inhalation, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid; after reduction of benzaldehyde to benzyl alcohol, the excretion product is benzyl mercapturic acid .
Biochemical Pathways
Benzaldehyde-d6 is involved in several biochemical pathways. In petunia, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the enzymatic production of benzaldehyde from l-phenylalanine using four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .
Pharmacokinetics
The pharmacokinetics of Benzaldehyde-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed well via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys . Benzaldehyde-d6 is rapidly metabolized to at least 13 different metabolites or products . The half-life (T 1/2) of Benzaldehyde-d6 was approximately 60 minutes .
Result of Action
The molecular and cellular effects of Benzaldehyde-d6’s action are diverse. It causes moderate irritation on the skin and slight irritation in the eye . Sensitizing effects on the skin can be induced in guinea pigs only after induction with intradermal injection . In vitro studies with benzaldehyde yielded evidence of, at most, weak genotoxic activity .
Action Environment
The action, efficacy, and stability of Benzaldehyde-d6 can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its action . It is completely soluble in organic solvents such as ethanol, diethyl ether and slightly soluble in water
准备方法
Synthetic Routes and Reaction Conditions: Benzaldehyde-d6 can be synthesized through several methods. One common method involves the deuteration of benzaldehyde using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: In an industrial setting, Benzaldehyde-d6 is produced by the catalytic deuteration of benzaldehyde. This process involves the use of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium .
化学反应分析
Types of Reactions: Benzaldehyde-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Benzoic acid-d5.
Reduction: Benzyl alcohol-d6.
Substitution: Benzyl chloride-d6.
相似化合物的比较
Benzaldehyde: The non-deuterated form of Benzaldehyde-d6, with similar chemical properties but different isotopic composition.
Benzaldehyde-2,3,4,5,6-d5: Another deuterated form where five hydrogen atoms are replaced with deuterium.
Benzyl alcohol-d6: The deuterated form of benzyl alcohol, used in similar applications as Benzaldehyde-d6.
Uniqueness: Benzaldehyde-d6 is unique due to its complete deuteration, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides distinct spectral characteristics, allowing for detailed analysis of molecular structures and reaction mechanisms .
属性
IUPAC Name |
deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514616 | |
| Record name | (formyl-~2~H_6_)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-93-8 | |
| Record name | (formyl-~2~H_6_)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is benzaldehyde-d6 used in analytical chemistry?
A1: Benzaldehyde-d6 is frequently employed as an internal standard in analytical techniques like gas chromatography–mass spectrometry (GC-MS). [1, 2] This is particularly useful for quantifying other volatile compounds, as demonstrated in studies analyzing the flavor profiles of sour cherry juice and puree. [1, 2] Its inclusion allows for more accurate quantification by correcting for variations in sample preparation and analysis.
Q2: What is the significance of deuterium substitution in benzaldehyde-d6 for studying chemical reactions?
A2: The replacement of hydrogen with deuterium in benzaldehyde-d6 provides a means to investigate reaction mechanisms through kinetic isotope effects. [3] A study on benzaldehyde phosphorescence revealed that deuterium substitution significantly impacted phosphorescence lifetimes. [3] This difference in behavior between benzaldehyde and benzaldehyde-d6 can provide insights into the rate-determining steps and the nature of the excited states involved in the reaction.
Q3: Can you elaborate on the use of benzaldehyde-d6 in investigating the mechanism of a specific chemical reaction?
A3: In a study focusing on nickel(II) catalyzed oxidative amidation of aldehydes, benzaldehyde-d6 was reacted with benzylamine. [4] Researchers observed the presence of deuterium in both the alcohol byproduct and the target amide product. [4] This observation provided crucial evidence for a proposed mechanism involving a nickel hydride intermediate and deuterium transfer steps.
Q4: Does the use of benzaldehyde-d6 impact the flavor profile of food products?
A4: While benzaldehyde-d6 is used for analysis, its addition, typically in minute quantities for analytical purposes, is not known to noticeably affect the sensory characteristics of food products. [1, 2] Its value lies in its ability to help quantify other volatile compounds responsible for flavor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)


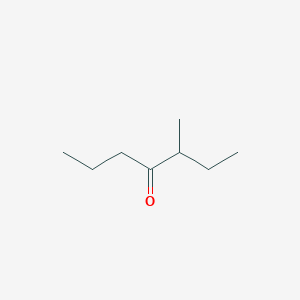
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
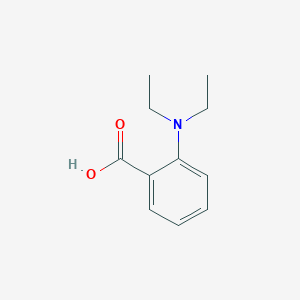

![2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B91726.png)
